molecular formula C4H8S2 B12374138 Allyl methyl disulfide-d3

Allyl methyl disulfide-d3

Cat. No.: B12374138
M. Wt: 123.3 g/mol
InChI Key: XNZOTQPMYMCTBZ-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl methyl disulfide-d3, also known as methyl prop-2-en-1-yl disulfide-d3, is a deuterated analog of allyl methyl disulfide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer in drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl methyl disulfide-d3 typically involves the deuteration of allyl methyl disulfide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Allyl methyl disulfide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of allyl methyl disulfide-d3 involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium atoms can affect the compound’s metabolic stability and pharmacokinetics. Deuterium substitution can lead to a kinetic isotope effect, where the rate of metabolic reactions is altered due to the presence of heavier deuterium atoms. This can result in changes in the compound’s bioavailability, distribution, and elimination .

Properties

Molecular Formula

C4H8S2

Molecular Weight

123.3 g/mol

IUPAC Name

3-(trideuteriomethyldisulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3/i2D3

InChI Key

XNZOTQPMYMCTBZ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])SSCC=C

Canonical SMILES

CSSCC=C

Origin of Product

United States

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